1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea is an organic compound that features a unique structure combining a pyrrole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea typically involves the following steps:
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Formation of the Pyrrole Intermediate:
- Starting with 1-methylpyrrole, the intermediate 3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol is synthesized through a Grignard reaction involving 1-methylpyrrole and 3-bromopropanol.
- Reaction conditions: Anhydrous ether as the solvent, magnesium turnings, and a catalytic amount of iodine under reflux conditions.
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Formation of the Thiophene Intermediate:
- Thiophene-2-carboxylic acid is converted to thiophene-2-yl isocyanate using phosgene or a phosgene substitute like triphosgene.
- Reaction conditions: Inert atmosphere (nitrogen or argon), dry solvents (e.g., dichloromethane), and low temperatures (0-5°C).
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Coupling Reaction:
- The final step involves the coupling of 3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol with thiophene-2-yl isocyanate to form the desired urea derivative.
- Reaction conditions: Mild heating (40-60°C), anhydrous conditions, and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
- Continuous flow reactors for the Grignard reaction to improve safety and scalability.
- Use of automated systems for precise control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C).
Major Products:
Oxidation: 1-(3-oxo-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea.
Reduction: 1-(3-amino-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)amine.
Substitution: 5-nitrothiophene derivative.
Scientific Research Applications
1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties due to the presence of both pyrrole and thiophene rings.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The hydroxyl and urea groups can form hydrogen bonds, enhancing its binding affinity to biological macromolecules.
Comparison with Similar Compounds
1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring, which may affect its reactivity and binding properties.
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness: 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea is unique due to the combination of a pyrrole ring, a thiophene ring, and a urea moiety
Properties
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-16-8-2-4-10(16)11(17)6-7-14-13(18)15-12-5-3-9-19-12/h2-5,8-9,11,17H,6-7H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMROFMNZYZQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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